molecular formula C17H11N5O2S B2466243 3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine CAS No. 318255-94-6

3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B2466243
CAS No.: 318255-94-6
M. Wt: 349.37
InChI Key: BIAUAVFGMYHTOQ-UHFFFAOYSA-N
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Description

3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is a complex organic compound that features a nitro group, a thiazole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a phenyl-substituted thiazole precursor.

    Formation of the Pyrazole Ring: Using a hydrazine derivative to form the pyrazole ring.

    Coupling Reactions: Linking the thiazole and pyrazole rings to the pyridine core.

    Nitration: Introducing the nitro group under controlled conditions, often using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From various substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Activity: Potential as a pharmacophore in drug design.

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration as a lead compound in the development of new therapeutics.

    Antimicrobial Agents: Potential use as an antimicrobial agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Dyes and Pigments: Possible applications in the dye and pigment industry.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole Derivatives: Compounds with similar thiazole structures.

    Pyrazole Derivatives: Compounds with similar pyrazole structures.

    Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The uniqueness of 3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine lies in its combination of functional groups and ring structures, which can impart unique chemical and biological properties

Properties

IUPAC Name

5-[1-(3-nitropyridin-2-yl)pyrazol-3-yl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2S/c23-22(24)14-7-4-9-18-16(14)21-10-8-13(20-21)15-11-19-17(25-15)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAUAVFGMYHTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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